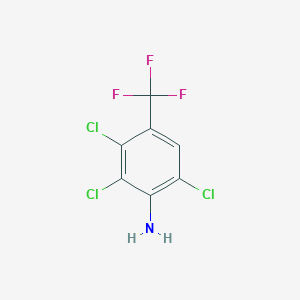

2,3,6-Trichloro-4-(trifluoromethyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOAHTJXJLENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520169 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86399-04-4 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2,3,6 Trichloro 4 Trifluoromethyl Aniline

Retrosynthetic Analysis and Key Precursors for 2,3,6-Trichloro-4-(trifluoromethyl)aniline

Retrosynthetic analysis of this compound reveals two primary disconnection approaches, leading to two main classes of key precursors: halogenated benzotrifluorides and trifluoromethylanilines.

One common retrosynthetic strategy involves the late-stage introduction of the aniline (B41778) functional group. This approach identifies polychlorinated benzotrifluorides as key intermediates. The synthesis begins with a more readily available starting material, 4-chlorobenzotrifluoride (B24415), which undergoes sequential chlorination and amination. justia.comgoogle.com

The primary precursor in this pathway is 4-chlorobenzotrifluoride (also known as p-chlorobenzotrifluoride). justia.comgoogle.com Through a halogenation reaction, this precursor is converted into more highly chlorinated intermediates, such as 3,4-dichlorobenzotrifluoride and 3,4,5-trichlorobenzotrifluoride . justia.comgoogle.comwipo.int These chlorinated derivatives then serve as the direct precursors for the subsequent amination step. The synthesis of 3,4,5-trichlorobenzotrifluoride in high yield and purity is a critical factor in the success of this route. quickcompany.ingoogleapis.com

An alternative retrosynthetic approach involves the chlorination of a trifluoromethylaniline core. In this pathway, the amino group is already present on the aromatic ring, and the chlorine atoms are introduced in a later step. The key precursor for this route is 4-trifluoromethylaniline . google.comgoogle.com This compound is subjected to ring chlorination to introduce the three chlorine atoms at the desired positions to form this compound. google.comgoogle.com However, controlling the regioselectivity of the chlorination to obtain the desired isomer can be a challenge.

Direct Synthesis Routes to this compound

The most frequently described direct synthesis route starts from 4-chlorobenzotrifluoride and involves a two-step process of halogenation followed by amination. justia.comgoogle.com

This synthetic route is characterized by the initial chlorination of the aromatic ring of 4-chlorobenzotrifluoride, followed by the nucleophilic substitution of a chlorine atom with an amino group. justia.comgoogle.com The process aims to maximize the yield of the key intermediate, 3,4,5-trichlorobenzotrifluoride, which then undergoes amination. justia.comgoogle.com

The chlorination of 4-chlorobenzotrifluoride is an electrophilic aromatic substitution reaction that requires a catalyst to activate the chlorine molecule. fluorine1.rumasterorganicchemistry.com Lewis acids are commonly employed for this purpose. fluorine1.ruuobabylon.edu.iq The choice of catalyst and reaction conditions significantly influences the product distribution and yield. google.comfluorine1.ru

Key catalytic systems and conditions include:

Iron-based catalysts : A combination of powdered iron and anhydrous ferric chloride (FeCl₃) is an effective catalyst system. google.com The reaction is typically carried out by heating the mixture of 4-chlorobenzotrifluoride and the catalyst, followed by the slow introduction of chlorine gas. google.com

Complex catalysts : A complex formed from the reaction of iron (Fe) and phosphorus trichloride (B1173362) (PCl₃) with chlorine, believed to be [PCl₄]⁺[FeCl₄]⁻, has been shown to provide high yields of the desired chlorinated products. fluorine1.ru

Aluminum chloride (AlCl₃) : While a common Lewis acid catalyst, aluminum chloride can also promote the substitution of fluorine atoms in the trifluoromethyl group with chlorine under certain conditions. fluorine1.ru

The reaction temperature is a critical parameter to control the extent of chlorination and the formation of different isomers. google.com

Table 1: Catalytic Systems and Conditions for Chlorination of 4-Chlorobenzotrifluoride

| Catalyst System | Reactants | Reaction Temperature | Key Products | Reference |

|---|---|---|---|---|

| Powdered Iron and Anhydrous Ferric Chloride | 4-Chlorobenzotrifluoride, Chlorine | 60°C - 120°C | 3,4-Dichlorobenzotrifluoride, 3,4,5-Trichlorobenzotrifluoride, 2,4,5-trichlorotrifluoromethyl benzene (B151609) | google.com |

| [PCl₄]⁺[FeCl₄]⁻ (from Fe + PCl₃ + Cl₂) | 4-Chlorobenzotrifluoride, Chlorine | Room Temperature | 3,4-Dichlorobenzotrifluoride (up to 92% yield) | fluorine1.ru |

The final step in this synthesis route is the amination of the polychlorinated benzotrifluoride (B45747) intermediate, typically 3,4,5-trichlorobenzotrifluoride. wipo.intquickcompany.in This reaction is a nucleophilic aromatic substitution where ammonia (B1221849) replaces one of the chlorine atoms.

The primary amination reagent is ammonia (NH₃) , which can be used in the form of anhydrous ammonia or concentrated ammonia water. google.comwipo.intquickcompany.in The reaction is carried out under high temperature and pressure to facilitate the substitution. google.comquickcompany.in The mole ratio of the chlorinated intermediate to ammonia is a key factor influencing the reaction yield. google.com

Table 2: Amination Reagents and Parameters for the Synthesis of this compound

| Amination Reagent | Substrate | Reaction Temperature | Reaction Pressure | Mole Ratio (Substrate:Ammonia) | Yield | Reference |

|---|---|---|---|---|---|---|

| Ammonia (liquid) | 3,4,5-Trichlorobenzotrifluoride | 173°C | 12.0 MPa | 1:30 | 65% | google.com |

| Anhydrous Ammonia | 3,4,5-Trichlorobenzotrifluoride | 250°C | Not specified | Not specified (in N-methylpyrrolidone with LiF) | 97% conversion, 87% selectivity | quickcompany.ingoogleapis.com |

Chlorination of p-Trifluoromethylaniline

A primary and direct route to chlorinated derivatives of 4-(trifluoromethyl)aniline (B29031) involves the electrophilic aromatic substitution of the parent aniline. The trifluoromethyl group is a deactivating, meta-directing group, while the amino group is a powerful activating, ortho-, para-directing group. In this case, the directing influence of the amino group dominates, guiding incoming electrophiles (chloronium ions) primarily to the positions ortho to the amine. The synthesis of 2,6-dichloro-4-trifluoromethylaniline, a key precursor, is often achieved by direct chlorination of p-trifluoromethylaniline with elemental chlorine in a suitable solvent. google.com To obtain the target this compound, further chlorination is required, which is challenging due to the deactivated nature of the doubly chlorinated ring.

One patented method describes the synthesis of the precursor by adding p-trifluoromethylaniline to a solvent and then introducing chlorine gas to facilitate the chlorination reaction. google.com Another approach involves the chlorination of p-trifluoromethylaniline in a hydrofluoric acid medium, which can influence the reactivity and selectivity of the reaction. google.com The reaction temperature for such dichlorinations is typically elevated, often between 70°C and 150°C, to achieve good yields. google.com

The choice of solvent plays a pivotal role in the chlorination of anilines, impacting both the reaction rate and the distribution of isomers. Solvents can influence the solubility of the reagents and the stability of the reactive intermediates. In the synthesis of related chloro-anilines, acetonitrile (B52724) (MeCN) has been shown to provide high conversion rates. For the direct chlorination of p-trifluoromethylaniline, various solvents can be employed, with the reaction often proceeding via the generation of hydrochloric acid as a byproduct. google.com

A study on the chlorination of a similar substrate, 2-chloro-3-(trifluoromethyl)aniline (B1586914), using N-Chlorosuccinimide (NCS) highlighted the significant effect of the solvent on product distribution. Acetonitrile was found to be a superior solvent, leading to a higher conversion to the desired chlorinated product compared to other solvents.

Table 1: Effect of Solvent on the NCS-mediated Chlorination of a Substituted Aniline Data adapted from a study on a structurally related aniline.

| Solvent | Conversion to Main Product (%) |

|---|---|

| Acetonitrile (MeCN) | 72 |

| Dichloromethane (DCM) | 45 |

| Tetrahydrofuran (THF) | 30 |

| N,N-Dimethylformamide (DMF) | 25 |

This data underscores that polar aprotic solvents like acetonitrile can effectively facilitate the chlorination of deactivated aniline rings, a principle applicable to the synthesis of this compound.

During the synthesis of the 2,6-dichloro intermediate, chlorination can also occur at the 3- and 5-positions, although this is less favored. The major challenge is controlling the reaction to prevent the formation of tetrachlorinated species. In a related synthesis involving the chlorination of 2-chloro-3-(trifluoromethyl)aniline with NCS, the formation of a regioisomer (6-chloro product) and a di-chlorinated byproduct was observed.

Table 2: Product Distribution in the Chlorination of 2-chloro-3-(trifluoromethyl)aniline researchgate.net

| Product | Position of Chlorination | Crude Product Ratio (%) |

|---|---|---|

| Desired Product (4) | 4-position | 72 |

| Regioisomer (5) | 6-position | 19 |

| Di-chlorinated Product (6) | 4- and 6-positions | 6 |

| Unreacted Starting Material (3) | - | 1 |

Managing these byproducts typically involves careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the chlorinating agent. Following the reaction, purification is generally achieved through techniques like distillation or column chromatography to isolate the target compound from the mixture of isomers and over-chlorinated products. google.com

Chemical Reactivity and Transformation of 2,3,6 Trichloro 4 Trifluoromethyl Aniline

Nucleophilic Substitution Reactions on 2,3,6-Trichloro-4-(trifluoromethyl)aniline

The heavily substituted and electron-deficient nature of the benzene (B151609) ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution due to the cumulative electron-withdrawing effect of three chlorine atoms and a trifluoromethyl group. These substituents stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile, thereby facilitating the displacement of a leaving group, in this case, a chloride ion.

A relevant example can be seen in the synthesis of the related compound, 2,6-dichloro-4-(trifluoromethyl)aniline, which is prepared from 3,4,5-trichlorobenzotrifluoride via an ammoniation reaction. google.com In this process, ammonia (B1221849) acts as the nucleophile and displaces the chlorine atom at the C-5 position. google.com For this compound, a similar reaction would be expected. The chlorine atoms at the C-2 and C-6 positions are ortho to the strongly activating amino group, while the chlorine at C-3 is meta. Nucleophilic attack is most likely to occur at the positions most activated by the electron-withdrawing groups. The relative reactivity of the C-Cl bonds would depend on the specific nucleophile and reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

| Precursor | Reagent | Product | Reaction Type | Ref. |

|---|

The amino group (-NH2) of this compound retains its characteristic nucleophilic nature, although its basicity is significantly reduced by the presence of the electron-withdrawing substituents on the ring. It can react with various electrophiles.

Common reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to multiple alkylations.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used in subsequent reactions (e.g., Sandmeyer reactions) to introduce a wide variety of functional groups, replacing the original amino group.

The nucleophilicity of the amino group is demonstrated in its reactions with highly electrophilic heterocyclic systems, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Aniline (B41778) derivatives are known to act as nucleophiles, sequentially displacing the chlorine atoms on the triazine ring. nih.gov

Electrophilic Aromatic Substitution Patterns of this compound

Electrophilic aromatic substitution (EAS) on the this compound ring is highly disfavored. The benzene ring has only one available position for substitution, at C-5. The outcome of a potential EAS reaction is determined by the competing electronic effects of the substituents.

Activating Group: The amino (-NH2) group at C-1 is a strong activating group and directs incoming electrophiles to the ortho and para positions.

Deactivating Groups: The three chlorine atoms (-Cl) are deactivating yet ortho, para-directing. The trifluoromethyl (-CF3) group at C-4 is an extremely strong deactivating group and is meta-directing. acs.org

In this molecule, the C-5 position is meta to the amino group, ortho to the trifluoromethyl group, and ortho to the chlorine at C-6. The powerful deactivating effects of the three chlorine atoms and, most significantly, the trifluoromethyl group, create a cumulative and profound deactivation of the entire aromatic ring. acs.org This strong deactivation overwhelmingly counteracts the activating influence of the amino group. Consequently, the ring is rendered extremely electron-poor and is generally unreactive toward electrophiles, even under harsh conditions. Friedel-Crafts alkylations and acylations, in particular, are known to fail on benzene rings that are strongly deactivated.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution at C-5

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH2 | C-1 | Activating | Ortho, Para |

| -Cl | C-2 | Deactivating | Ortho, Para |

| -Cl | C-3 | Deactivating | Ortho, Para |

| -CF3 | C-4 | Strongly Deactivating | Meta |

| -Cl | C-6 | Deactivating | Ortho, Para |

| Net Effect | --- | Extremely Deactivated Ring | Reaction Unlikely |

Oxidation and Reduction Pathways of this compound

The oxidation of the amino group in aniline and its derivatives can lead to a variety of products, including nitroso, nitro, and azoxy compounds, as well as polymeric materials (aniline black). However, the specific pathway is highly dependent on the oxidant and the substitution pattern of the aniline.

For highly substituted anilines where the ortho and para positions are blocked, oxidation often leads to coupling products. A study on the electrochemical oxidation of 2,4,6-trichloroaniline (B165571), a structurally similar compound, found that the primary reaction pathway involves dimerization rather than simple oxidation of the amino group. This is because the positions that would typically be involved in polymerization or rearrangement are sterically hindered. Given that the C-2 and C-6 (ortho) and C-4 (para) positions of this compound are all substituted, similar behavior is expected. Direct oxidation to a nitro or nitroso derivative would require specific reagents that can selectively target the nitrogen atom without promoting coupling reactions.

Reductive transformations of this compound can target either the aromatic ring itself or the chlorine substituents.

Reduction of the Aromatic Ring: The complete reduction of a benzene ring, known as catalytic hydrogenation, typically requires severe conditions, such as high temperatures and pressures in the presence of catalysts like platinum, palladium, or nickel. libretexts.orglibretexts.org Under these conditions, the aromatic ring would be reduced to a cyclohexane (B81311) ring. It is highly probable that such forcing conditions would also lead to the simultaneous removal of the chlorine atoms through a process called hydrodechlorination.

Reductive Dechlorination: The selective removal of chlorine atoms from a polychlorinated aromatic compound can be achieved under specific catalytic or microbial conditions. nih.govnih.gov This process, known as reductive dechlorination, replaces C-Cl bonds with C-H bonds. The feasibility and selectivity of this reaction would depend on the specific catalyst and reaction conditions employed.

Reduction of the Trifluoromethyl Group: The trifluoromethyl group is generally very stable and resistant to chemical reduction due to the strength of the C-F bonds. Its transformation requires harsh conditions or specialized reagents and is unlikely to occur selectively in the presence of more labile chloro- and amino- functionalities.

The Birch reduction, which uses an alkali metal in liquid ammonia with an alcohol, is another method for reducing aromatic rings. The reactivity in a Birch reduction is increased by electron-withdrawing groups. libretexts.org Therefore, the highly electron-deficient ring of this compound would be susceptible to this type of reduction, leading to a non-aromatic cyclohexadiene derivative.

Coupling Reactions Involving this compound

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. However, specific applications of these methodologies to this compound are not documented in the available literature.

C-C Coupling Methodologies

No specific studies detailing C-C coupling reactions such as Suzuki, Heck, or Sonogashira reactions involving this compound as a substrate were identified. These palladium-catalyzed reactions are powerful tools for forming new C-C bonds with aryl halides, but their application to this specific polychlorinated and trifluoromethylated aniline has not been reported in the searched scientific papers and patents.

C-N Coupling Applications

Similarly, there is a lack of specific examples of C-N coupling reactions, such as the Buchwald-Hartwig amination, using this compound. This reaction is a cornerstone for the synthesis of complex arylamines from aryl halides. While the methodology is broadly applicable, its specific use with this substrate is not described in the available research.

Derivatization Studies of this compound

The derivatization of the amino group in anilines is a common strategy to produce a wide array of functional molecules. However, specific derivatization studies for this compound are not detailed in the public literature.

Formation of Isocyanate Derivatives (e.g., with Phosgene)

The reaction of anilines with phosgene (B1210022) or its safer substitutes like triphosgene (B27547) is a standard method for synthesizing isocyanates. While this is a general and well-established reaction, no specific literature detailing the synthesis of 2,3,6-trichloro-4-(trifluoromethyl)phenyl isocyanate from the corresponding aniline was found.

Amide and Imine Formation

The formation of amides, typically through reaction with carboxylic acids or their derivatives, and the formation of imines, through condensation with aldehydes or ketones, are fundamental reactions of anilines. Despite the prevalence of these transformations, specific research detailing these reactions for this compound, including reaction conditions and yields, is not available.

Heterocyclic Ring Annulation

Anilines are common precursors in the synthesis of nitrogen-containing heterocyclic compounds through various ring-forming (annulation) reactions. A search for studies where this compound serves as a building block for heterocyclic systems did not yield any specific examples or methodologies.

Mechanistic Investigations Pertaining to 2,3,6 Trichloro 4 Trifluoromethyl Aniline

Reaction Mechanism Elucidation in Synthesis

The synthesis of 2,3,6-trichloro-4-(trifluoromethyl)aniline likely involves a multi-step process, primarily featuring halogenation and amination reactions on a substituted benzene (B151609) ring. The elucidation of the precise reaction mechanisms is key to controlling the regioselectivity and yield of the desired product.

Role of Catalysts in Halogenation and Amination Reactions

Catalysts play a pivotal role in the synthesis of halogenated anilines. In the context of chlorination, Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly employed. masterorganicchemistry.com These catalysts function by activating the halogen, rendering it a more potent electrophile. masterorganicchemistry.com The mechanism involves the formation of a highly electrophilic complex between the chlorine molecule and the Lewis acid. This complex is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com For instance, in the chlorination of an aniline (B41778) derivative, the catalyst polarizes the Cl-Cl bond, facilitating the attack by the aromatic ring.

In amination reactions, particularly nucleophilic aromatic substitution (SNAᵣ), catalysts are also crucial. While highly activated aromatic systems can undergo amination without a catalyst, less reactive substrates often require the use of transition metal catalysts, such as copper or palladium complexes. These catalysts can facilitate the carbon-nitrogen bond formation through various mechanisms, including oxidative addition and reductive elimination cycles.

| Reaction Type | Catalyst Example | Role of Catalyst |

| Halogenation | Iron(III) chloride (FeCl₃) | Activates the halogen to create a stronger electrophile. |

| Amination | Copper(I) salts | Facilitates nucleophilic substitution of a halogen with an amino group. |

Kinetic and Thermodynamic Aspects of Substitution

The kinetics of the electrophilic chlorination of aniline and its derivatives have been studied, revealing that the reactions are often first-order with respect to the chlorinating agent and show a fractional order dependence on the amine concentration. rsc.org This suggests the formation of a reaction intermediate in a pre-equilibrium step. rsc.org The rate of substitution is significantly influenced by the nature and position of existing substituents on the aromatic ring.

Exploration of Radical vs. Ionic Pathways

While electrophilic aromatic substitution and nucleophilic aromatic substitution are typically described by ionic mechanisms involving charged intermediates, the potential for radical pathways should also be considered, particularly under certain reaction conditions. For instance, some amination reactions of arenes can proceed through a cation radical accelerated nucleophilic aromatic substitution (CRA-SNAᵣ) mechanism. nih.govresearchgate.net This pathway involves the single-electron oxidation of the arene to form a radical cation, which is then attacked by the nucleophile. nih.gov The feasibility of such a pathway in the synthesis of this compound would depend on the specific reagents and conditions employed, such as the use of photoredox catalysts or strong oxidizing agents. nih.govresearchgate.net Similarly, radical mechanisms can be involved in certain halogenation reactions, especially those initiated by light or radical initiators.

Mechanistic Basis of Chemical Transformations

The chemical reactivity of this compound is largely dictated by the electronic and steric properties of its substituents. These factors influence the susceptibility of the aromatic ring to further substitution and the reactivity of the amino group.

Detailed Steps of Nucleophilic Substitution on the Aromatic Ring

The presence of multiple electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAᵣ). This reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (one of the chlorine atoms), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

The regioselectivity of nucleophilic attack is determined by the positions of the activating groups. Electron-withdrawing groups in the ortho and para positions to the leaving group provide the most effective stabilization of the Meisenheimer complex, thus favoring substitution at those sites.

Electronic and Steric Influences on Reactivity

The reactivity of this compound is a complex interplay of electronic and steric effects exerted by its substituents.

Electronic Effects:

Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.

Chloro Groups (-Cl): Chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation in electrophilic attack. libretexts.org

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a very strong deactivating group due to its powerful inductive electron-withdrawing effect. nih.gov It is a meta-director in electrophilic aromatic substitution. youtube.com

The combination of these groups makes the aromatic ring generally deactivated towards electrophilic attack. Conversely, the strong electron-withdrawing nature of the chloro and trifluoromethyl groups activates the ring towards nucleophilic attack.

Steric Effects:

C-F Bond Activation and Functionalization in Trifluoromethylated Aromatics

The activation and functionalization of the carbon-fluorine (C-F) bond in trifluoromethylated aromatics is a significant challenge in synthetic organic chemistry due to the high strength of the C-F bond. nih.gov However, the development of novel synthetic methods through the selective activation of these bonds is of considerable importance, as it allows for the creation of partially fluorinated intermediates from readily available polyfluorinated materials. rsc.org

Several strategies have been developed for the cleavage of C-F bonds in trifluoromethylated aromatic compounds. These can be broadly categorized into methods involving transition metal complexes, main-group Lewis acids, and base-conditions. rsc.org An alternative approach relies on single-electron transfer (SET) mechanisms, which can be initiated by low-valent metals or visible light irradiation. rsc.org

Due to their electron-deficient nature, α-trifluoromethylstyrenes exhibit unique reactivity in C-F bond activation, primarily through SN2′-type, SNV, and ipso-substitution reactions. rsc.org For trifluoromethyl arenes, direct transformation to difluoroalkyl arenes (ArCF2R) would be highly valuable in medicinal chemistry, as difluoroalkyl substituents have a similar positive impact on pharmacokinetic properties as the trifluoromethyl group. nih.gov

Brønsted acids, such as triflic acid, have also been shown to mediate C-F bond activation. For instance, triflic acid can promote the C-F bond cleavage in 2-(trifluoromethyl)biphenyl, leading to intramolecular arylation. cas.cn This reactivity is attributed to a strong interaction or hydrogen bonding between the fluorine atoms and the Brønsted acid. cas.cn

Table 1: Triflic Acid-Mediated Intermolecular Arylation of Trifluoromethylated Arenes This table is interactive. You can sort and filter the data.

| Entry | Trifluoromethylated Arene | Product | Yield (%) |

|---|---|---|---|

| 1 | α,α,α-Trifluorotoluene | Benzophenone | 82 |

| 2 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Chlorobenzophenone | 75 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Bromobenzophenone | 70 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 4-Iodobenzophenone | 65 |

| 5 | 1-Nitro-4-(trifluoromethyl)benzene | 4-Nitrobenzophenone | 40 |

Data sourced from a study on triflic acid-mediated C-F bond activation. cas.cn

Transition metal-catalyzed reactions are a cornerstone of C-F bond functionalization. nih.gov These processes offer highly selective and efficient pathways to convert fluoro-aromatics into a variety of valuable compounds through the formation of new carbon-carbon, carbon-hydrogen, and carbon-heteroatom bonds. mdpi.com

Palladium and copper catalysts have been successfully employed for the selective activation of a single C-F bond in trifluoromethyl arenes. nih.gov Mechanistic studies suggest that both metals are necessary for achieving high selectivity in the reduction of ArCF3 to ArCHF2. nih.gov The catalytic cycle for palladium-catalyzed trifluoromethylation can involve a Pd(II)/Pd(IV) mechanism, which includes the initial formation of a Pd(II)(aryl) complex, followed by oxidation with a CF3+ source and subsequent reductive elimination to yield the trifluoromethylated product. nih.gov

Copper-catalyzed reactions have also been extensively studied. For example, copper(I) iodide can catalyze the trifluoromethylation of N,N-disubstituted (hetero)arylhydrazones. beilstein-journals.org The proposed mechanism involves the generation of a highly electrophilic species from the interaction of the copper catalyst with a trifluoromethylating agent like Togni's reagent. beilstein-journals.org

Table 2: Catalytic Reduction of 4-(4-MePh)C₆H₄CF₃ to ArCF₂H This table is interactive. You can sort and filter the data.

| Entry | Catalyst System | Base | Conversion (%) | Yield of ArCF₂H (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | None | NaOt-Bu | 0 | 0 | - |

| 2 | Pd(OAc)₂ (1 mol%) | NaOt-Bu | 8 | 7 | - |

| 3 | Pd(OAc)₂ (1 mol%) & SIPrCuCl (1 mol%) | NaOt-Bu | 12 | 52 | 90 |

| 4 | Pd(OAc)₂ (3 mol%) & SIPrCuCl (20 mol%) | NaOt-Bu | 15 | 51 | 100 |

| 5 | Pd(OAc)₂ (3 mol%) & SIPrCuCl (20 mol%) & 2-pyridone (5 mol%) | NaOt-Bu | 3 | 56 | 100 |

Reaction conditions: Ph₃SiH (4 equiv.), base (5 equiv.), DMF, 25 °C, 1 h. Yields determined by GC using an internal standard. nih.gov

Interaction Mechanisms in Biological Systems

Information regarding the specific molecular targets and biological pathways affected by this compound has not been identified in the reviewed literature. Elucidating these interactions would typically involve a range of biochemical and cellular assays to identify proteins, enzymes, or receptors that the compound binds to and modulates.

There is no available data on the binding affinity or specific reactivity of this compound with biomolecules. Determining these parameters would require experimental studies such as equilibrium dialysis, surface plasmon resonance, or isothermal titration calorimetry to quantify binding constants, and spectroscopic or mass spectrometric methods to identify covalent adducts with proteins or nucleic acids.

Applications in Advanced Organic Synthesis

Role of 2,3,6-Trichloro-4-(trifluoromethyl)aniline as a Synthetic Intermediate

This compound, also known by aliases such as 2,6-Dichloro-4-(trifluoromethyl)aniline and 4-Amino-3,5-dichlorobenzotrifluoride, serves as a crucial intermediate in the production of various high-value chemical products. nbinno.com Its chemical properties, derived from the electron-withdrawing nature of its substituents, are instrumental in a variety of synthetic transformations. nbinno.com The compound is a cornerstone in the manufacturing pipelines of both the agrochemical and pharmaceutical industries. dataintelo.com

One of the most prominent applications of this compound is its role as a key precursor in the synthesis of fipronil (B1672679), a broad-spectrum phenylpyrazole insecticide. nbinno.comgoogle.comresearchgate.net Fipronil is recognized for its high efficiency and is used extensively in agriculture and veterinary medicine. researchgate.net The synthesis of fipronil begins with this compound, which undergoes a series of reactions to construct the final heterocyclic structure. googleapis.com

The synthetic pathway typically involves the diazotization of the aniline's amino group, followed by condensation and cyclization reactions to form the core pyrazole (B372694) ring. google.comgoogle.com This aniline (B41778) derivative provides the essential 2,6-dichloro-4-(trifluoromethyl)phenyl group that is characteristic of fipronil and critical to its insecticidal activity. researchgate.netresearchgate.net

Table 1: Synthesis of Fipronil from this compound

| Key Precursor | Intermediate Steps | Final Product |

| This compound | Diazotization, Condensation, Cyclization, Oxidation | Fipronil |

In the pharmaceutical sector, this compound is utilized as a versatile building block for the development of new therapeutic agents. nbinno.comdataintelo.com Its structure is incorporated into drug candidates to modulate their biological activity, efficacy, and specificity. nbinno.com The presence of the trifluoromethyl group is particularly significant in drug design, as it can enhance a molecule's lipophilicity, improving its ability to penetrate biological membranes and potentially enhancing its pharmacokinetic properties. Research has indicated that derivatives synthesized from this aniline can exhibit significant antimicrobial activity, suggesting its potential for creating novel treatments for infections. nbinno.com The growing demand for advanced pharmaceuticals is a primary driver for the market of this chemical intermediate. dataintelo.com

The synthesis of complex fluoro-organic compounds is a major focus of modern medicinal and materials chemistry, and this compound is a key player in this area. researchgate.net The compound itself is a valuable fluoro-organic molecule, and it serves as a precursor for introducing the trifluoromethyl group and a specific chlorination pattern onto other molecular frameworks. ontosight.ai The strategic inclusion of fluorine atoms and trifluoromethyl groups into organic molecules is a well-established method for modifying their chemical and biological properties. researchgate.net This aniline derivative provides a ready-made, highly functionalized ring system that can be elaborated upon to create a diverse range of other complex fluorinated molecules. ontosight.ai

Diversification Strategies Using this compound

The reactivity of the amino group on this compound allows for its use in various diversification strategies, enabling the creation of a wide array of complex chemical structures.

The amine functionality of this compound allows it to act as a nucleophile, making it suitable for incorporation into heterocyclic systems like 1,3,5-triazines. The synthesis of substituted triazines often starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), an inexpensive and commercially available reagent. researchgate.net The chlorine atoms on the cyanuric chloride ring can be displaced sequentially by nucleophiles. researchgate.net

By carefully controlling the reaction temperature, the amino group of this compound can be reacted with cyanuric chloride to replace one of the chlorine atoms. frontiersin.org The remaining two chlorine atoms on the triazine ring can then be substituted with other nucleophiles in subsequent steps, allowing for the construction of complex, non-symmetrically substituted triazine derivatives. nih.gov This stepwise approach provides a powerful method for creating diverse libraries of compounds built around a triazine core. researchgate.net

Table 2: Diversification via Triazine Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product Class |

| This compound | 2,4,6-Trichloro-1,3,5-triazine | Nucleophilic Aromatic Substitution | Substituted 1,3,5-triazine (B166579) derivatives |

The rigid, substituted phenyl ring of this compound serves as an excellent scaffold or foundational framework for building more complex molecular architectures. googleapis.com In this context, the aniline is not just a simple precursor but the central structural element upon which other rings and functional groups are assembled. researchgate.net

The synthesis of fipronil is a clear example of this principle, where the complex and biologically active pyrazole-sulfinyl moiety is constructed directly upon the aniline's phenyl ring. researchgate.netgoogleapis.com This strategy of using a pre-functionalized, stable core to build complexity is a common and effective approach in the synthesis of targeted molecules for agrochemical and pharmaceutical applications. researchgate.net

Impact of Trifluoromethyl and Halogen Substituents on Molecular Properties in Applications

The molecular architecture of this compound is distinguished by the presence of multiple halogen atoms and a trifluoromethyl group on the aniline core. These substituents are not mere decorations; they fundamentally alter the electronic and steric characteristics of the molecule. The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in structural organic chemistry. nih.gov This strategic substitution profoundly influences the compound's reactivity, stability, and lipophilicity, which in turn dictates its utility in advanced organic synthesis and its potential biological activity when incorporated into larger molecules. nih.govresearchgate.net The steric bulk introduced by the chlorine atoms, especially those at the ortho positions (2 and 6) relative to the amino group, imposes significant geometric constraints that can be harnessed to achieve high selectivity in chemical transformations. organic-chemistry.orgrsc.org

Electronic Effects on Reactivity and Biological Activity

The electronic landscape of the aniline ring in this compound is heavily modified by the cumulative influence of its substituents. The trifluoromethyl (-CF₃) group exerts a potent electron-withdrawing inductive effect (-I), which significantly enhances the electrophilic character of the molecule. nih.gov This effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution reactions compared to unsubstituted aniline. libretexts.org

This pronounced electron withdrawal has a significant impact on the amino (-NH₂) group. The availability of the nitrogen's lone pair of electrons is drastically reduced as they are delocalized towards the electron-deficient ring. doubtnut.com This reduction in electron density makes the amino group significantly less basic compared to aniline. The ortho effect, caused by substituents at the positions adjacent to the amino group, further contributes to this decreased basicity, regardless of the electronic nature of the substituent. doubtnut.com

These electronic modifications are crucial for the compound's applications. For instance, the reduced nucleophilicity of the amino group and the altered reactivity of the aromatic ring are key factors in its role as an intermediate in the synthesis of complex molecules like the insecticide Fipronil. google.comgoogleapis.comresearchgate.net In the context of medicinal chemistry, incorporating the 4-(trifluoromethyl)aniline (B29031) moiety can enhance a drug's lipophilicity, improving its ability to penetrate biological membranes. This feature is exploited in the design of bioactive molecules, such as salicylanilide-based peptidomimetics, where this group is associated with potent antimicrobial activity. mdpi.com

Table 1: Electronic Properties of Relevant Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Impact on Amine Basicity |

|---|---|---|---|---|

| -CF₃ | Strongly Withdrawing (-I) | Weakly Withdrawing (-M) | Strong Deactivation | Strong Decrease |

| -Cl | Strongly Withdrawing (-I) | Weakly Donating (+M) | Moderate Deactivation | Decrease |

| -NH₂ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strong Activation | (Reference Group) |

Steric Effects in Molecular Recognition

The spatial arrangement of atoms, or steric effects, plays a pivotal role in the reactivity and interaction of this compound. The most significant steric feature is the presence of chlorine atoms at the 2- and 6-positions, flanking the amino group. This ortho-substitution creates considerable steric hindrance, which physically obstructs the approach of reagents to the amino group and the adjacent positions on the ring. organic-chemistry.orgrsc.org

This steric crowding can be a powerful tool in directing the outcomes of chemical reactions. It can enhance regioselectivity by preventing reactions at the sterically encumbered amino group or the ortho positions, thereby favoring reactions at other sites. organic-chemistry.org For example, studies on similarly substituted anilines have shown that ortho-methyl substituents retard the rates of reaction with benzenesulphonyl chlorides. rsc.org The steric bulk can also influence the conformation of the molecule by restricting the rotation of the amino group, which can impact its ability to participate in reactions or intermolecular interactions. derpharmachemica.com

In the realm of biological activity, steric effects are fundamental to molecular recognition—the process by which molecules bind to specific biological targets like enzymes or receptors. The size and shape of a molecule determine its ability to fit into a binding site. The bulky ortho-chlorine substituents of this compound and its derivatives define a specific three-dimensional profile. This shape is critical for achieving a precise "lock-and-key" fit with a target protein, which is essential for eliciting a biological response. The steric and electronic properties of substituents on anilines can be intentionally tuned to optimize these interactions and enhance the potency and selectivity of bioactive compounds. rsc.org

Table 2: Impact of Steric and Electronic Effects on Reactivity

| Feature | Effect | Consequence in Synthesis | Consequence in Biological Activity |

|---|---|---|---|

| Ortho (2,6) Chlorine Atoms | Steric Hindrance | Shields the amino group; directs reactions to other positions (regioselectivity). organic-chemistry.org | Defines molecular shape for specific binding to biological targets. |

| Electron-Deficient Ring | Reduced Reactivity | Requires specific conditions for reactions like electrophilic substitution. | Influences binding interactions (e.g., pi-stacking) with target sites. |

| Weakly Basic Amino Group | Lower Nucleophilicity | Prevents unwanted side reactions at the nitrogen atom. doubtnut.com | Affects the ability to form hydrogen bonds as a donor in a biological context. |

Environmental Fate and Degradation Studies of 2,3,6 Trichloro 4 Trifluoromethyl Aniline

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a key process in the transformation of organic compounds in the aquatic and atmospheric environments. It involves the absorption of light energy, leading to the breakdown of the molecule. For chloroanilines, this can involve the cleavage of the carbon-chlorine bond.

While specific light-induced transformation products for 2,3,6-trichloro-4-(trifluoromethyl)aniline have not been documented, studies on other trichloroanilines, such as 2,4,5-trichloroaniline (B140166), indicate that photochemical degradation can lead to a variety of products. nih.govnih.gov It is plausible that exposure of this compound to sunlight would result in reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This could lead to the formation of various dichloro-4-(trifluoromethyl)aniline isomers. Further degradation could result in the formation of hydroxylated derivatives and eventual ring cleavage.

Table 1: Plausible Light-Induced Transformation Products of this compound

| Parent Compound | Plausible Transformation Products |

|---|---|

| This compound | Dichloro-4-(trifluoromethyl)aniline isomers |

| Monochloro-4-(trifluoromethyl)aniline isomers |

Note: This table is based on hypothesized pathways analogous to other trichloroanilines and requires experimental verification.

The quantum yield of photolysis is a measure of the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific reaction for each photon absorbed. There is no available data on the quantum yields of photolysis for this compound. For related compounds like 2,4,6-trichloroanisole, studies have shown that degradation is mainly caused by direct UV photolysis and indirect hydroxyl radical oxidation. nih.gov The quantum yield would be influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical matrix of the environment.

Microbial Degradation Processes

Microbial degradation is a critical pathway for the removal of persistent organic pollutants from the environment. Various microorganisms have been shown to degrade chloroanilines, although the rates and pathways can vary significantly.

Specific microbial metabolites of this compound have not been identified. However, research on other chloroanilines provides insights into potential metabolic pathways. For instance, the biodegradation of 3,4-dichloroaniline (B118046) by the green alga Chlorella pyrenoidosa resulted in the formation of 3,4-dichloroformanilide and 3,4-dichloroacetanilide. researchgate.net It is conceivable that microbial action on this compound could involve initial transformations of the aniline (B41778) functional group, such as acetylation or formylation, as well as dechlorination steps.

Table 2: Hypothetical Microbial Metabolites of this compound

| Parent Compound | Hypothetical Metabolites |

|---|---|

| This compound | N-acetyl-2,3,6-trichloro-4-(trifluoromethyl)aniline |

| N-formyl-2,3,6-trichloro-4-(trifluoromethyl)aniline |

Note: This table presents hypothetical metabolites based on studies of other chloroanilines and awaits specific research on this compound.

While no bacterial strains have been specifically identified for the mineralization of this compound, the scientific literature describes various bacteria capable of degrading other chloroanilines. For example, strains of Comamonas and Delftia have been shown to metabolize both aniline and 3-chloroaniline. sciepub.com The complete breakdown of the aromatic ring, known as mineralization, is a crucial step in detoxification. It is likely that a consortium of different bacterial species would be required for the complete mineralization of a complex molecule like this compound.

Environmental factors can significantly impact the rate of biodegradation. A study on 2,4,5-trichloroaniline demonstrated that the presence of algae can influence its mineralization. nih.govnih.gov In that study, the removal of algae led to an increase in the mineralization of the trichloroaniline. nih.govnih.gov It was suggested that organic compounds excreted by algae might inhibit the bacterial mineralization of photoproducts. nih.govnih.gov Therefore, it is plausible that the presence of algae in an aquatic environment could similarly affect the biodegradation rate of this compound, potentially by inhibiting the activity of degrading bacteria.

Development of Green Chemistry Approaches for this compound Production

Atom Economy and Waste Minimization Strategies:An analysis of atom economy and waste reduction is contingent on having established synthetic pathways, which are not described in the available literature.

Further research is required to elucidate the environmental behavior and to develop sustainable manufacturing processes for this compound.

Computational Chemistry and Molecular Modeling of 2,3,6 Trichloro 4 Trifluoromethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations, often employing methods like Density Functional Theory (DFT), can elucidate the electronic structure, orbital energies, and charge distribution, which are key to understanding a molecule's reactivity and spectroscopic properties. For analogous compounds like 4-chloro-3-(trifluoromethyl)aniline, DFT computations have been used to analyze hyperconjugative interactions and molecular electrostatic potential surfaces. researchgate.net

Electronic Structure Analysis

The electronic structure of 2,3,6-Trichloro-4-(trifluoromethyl)aniline is determined by the interplay of its constituent atoms and their spatial arrangement. The aniline (B41778) backbone, a benzene (B151609) ring attached to an amino group, has its electronic properties significantly modified by the presence of three electron-withdrawing chlorine atoms and a strongly electron-withdrawing trifluoromethyl group. These substituents influence the electron density distribution across the aromatic ring and on the nitrogen atom of the amino group. In related molecules, the lone pair electrons of halogen atoms contribute to molecular stabilization through orbital overlap with antibonding orbitals of the aromatic ring. researchgate.netresearchgate.net

Molecular Orbital Theory and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The most important orbitals in this context are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For similar molecules like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, the HOMO and LUMO energies have been calculated to understand electronic properties and UV-visible spectra. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For this compound, the multiple electron-withdrawing groups are expected to lower the energy of both the HOMO and LUMO, and significantly influence the HOMO-LUMO gap, thereby affecting its chemical behavior.

Table 1: Hypothetical Frontier Orbital Energies for Substituted Anilines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aniline | -5.1 | -0.2 | 4.9 |

| 4-Chloroaniline | -5.3 | -0.4 | 4.9 |

| 4-(Trifluoromethyl)aniline (B29031) | -5.8 | -0.8 | 5.0 |

| This compound | Data not available | Data not available | Data not available |

| Note: Values for Aniline, 4-Chloroaniline, and 4-(Trifluoromethyl)aniline are representative and included for comparative purposes. Data for the target compound is not available from the search results. |

Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In aniline, the amino group and the aromatic ring are typically electron-rich. However, for this compound, the potent electron-withdrawing effects of the chloro and trifluoromethyl substituents would significantly decrease the electron density on the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted aniline. The MEP map would likely show a negative potential around the nitrogen atom (due to its lone pair) and positive potentials near the hydrogen atoms of the amino group and the electron-deficient aromatic ring.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shift Calculations (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. researchgate.net These predicted shifts are highly sensitive to the electronic environment of each nucleus.

For this compound, one would expect a single ¹H NMR signal for the remaining aromatic proton and a signal for the -NH₂ protons. The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms, with their chemical shifts heavily influenced by the attached substituents. The ¹⁹F NMR would display a single signal for the -CF₃ group. Comparing calculated shifts with experimentally obtained spectra is a powerful method for confirming the molecular structure. While experimental NMR data for related compounds like 2,3,4-trichloroaniline (B50295) and 2,4,6-trichloroaniline (B165571) exists, specific computational studies for the target molecule were not found. chemicalbook.comchemicalbook.com

Table 2: Predicted NMR Chemical Shifts (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | Data not available |

| ¹H (-NH₂) | Data not available |

| ¹³C (C-NH₂) | Data not available |

| ¹³C (C-Cl) | Data not available |

| ¹³C (C-CF₃) | Data not available |

| ¹⁹F (-CF₃) | Data not available |

| Note: This table is illustrative of the type of data that would be generated from NMR calculations. No specific calculated values for this compound were found in the search results. |

Vibrational Spectroscopy (IR, Raman) Simulations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR or Raman spectrum. These simulations are crucial for assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

Studies on similar molecules, like 2-chloro-5-(trifluoromethyl)aniline, have successfully used DFT calculations to perform detailed vibrational analysis of their FT-IR and FT-Raman spectra. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, C-N stretching, C-Cl stretching, C-F stretching, and various aromatic ring vibrations. The calculated spectrum would serve as a theoretical benchmark to aid in the interpretation of experimental data.

Reaction Pathway Modeling and Transition State Analysis

Detailed theoretical examinations, including the modeling of reaction pathways and the analysis of transition states for the synthesis or reactions of this compound, are not available in the public domain. Consequently, specific energy profiles for its synthetic transformations have not been computationally elucidated.

Energy Profiles for Synthetic Transformations

No published data exists detailing the computed energy landscapes for the formation of this compound. Such profiles would typically provide critical insights into reaction kinetics and thermodynamics, including the identification of intermediates and the energy barriers of transition states.

Prediction of Regioselectivity and Stereoselectivity

Computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound are also absent from the scientific literature. These predictive studies are crucial for understanding and optimizing synthetic routes to achieve desired isomers.

Molecular Dynamics Simulations

Similarly, there is a lack of published research on molecular dynamics simulations of this compound. These simulations are instrumental in understanding the dynamic behavior of molecules over time.

Conformational Analysis of this compound

A detailed conformational analysis, which would involve mapping the potential energy surface as a function of bond rotations to identify stable conformers, has not been reported for this compound.

Solvent Effects on Molecular Behavior

The influence of different solvents on the molecular behavior and properties of this compound has not been investigated through molecular dynamics or other computational methods. Such studies would be valuable for predicting its behavior in various chemical environments.

Toxicological Research and Structure Activity Relationship Sar Studies

Mechanisms of Toxicity

The toxicity of 2,3,6-Trichloro-4-(trifluoromethyl)aniline is rooted in its interactions at the cellular and subcellular levels, leading to significant perturbations of essential biochemical pathways. While direct studies on this specific isomer are limited, the collective data on substituted anilines, particularly halogenated and trifluoromethylated analogues, provide a strong basis for understanding its toxicological profile.

Cellular and Subcellular Interactions

The lipophilic nature of this compound, enhanced by its chlorine and trifluoromethyl substituents, likely facilitates its passage across cellular membranes. A primary target for such compounds is the mitochondrion, the powerhouse of the cell. Many halogenated anilines are recognized as uncouplers of oxidative phosphorylation. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By dissipating this gradient, the compound effectively short-circuits cellular energy production, leading to cellular dysfunction and, ultimately, cell death.

Furthermore, aniline (B41778) and its derivatives have been shown to induce oxidative stress within cells. The metabolism of these compounds can generate reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can compromise membrane integrity, inactivate critical enzymes, and lead to mutagenic events.

Biochemical Pathway Perturbations

The uncoupling of oxidative phosphorylation is a major biochemical pathway perturbation. This disruption in energy metabolism has cascading effects on numerous cellular processes that are ATP-dependent.

Another significant biochemical consequence of exposure to aniline derivatives is the induction of methemoglobinemia. The metabolic activation of the aniline moiety can lead to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a state of functional anemia and cellular hypoxia.

Moreover, the generation of ROS can overwhelm the cellular antioxidant defense systems, leading to a state of oxidative stress. This can trigger signaling pathways involved in inflammation and apoptosis (programmed cell death), further contributing to the compound's toxicity.

Structure-Activity Relationships (SAR) of this compound and Analogues

The biological activity of this compound is intrinsically linked to its molecular structure. The specific arrangement of chlorine atoms and the presence of the trifluoromethyl group are key determinants of its toxic potential.

Role of the Trifluoromethyl Group in Biological Effects

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and significantly impacts the electronic properties of the aniline ring. This strong electron-withdrawing nature increases the acidity of the N-H bond of the amino group, a factor known to be important for the activity of many uncouplers of oxidative phosphorylation. The -CF3 group also enhances the lipophilicity of the molecule, contributing to its ability to cross biological membranes and interact with hydrophobic pockets in enzymes and receptors. The metabolic stability of the trifluoromethyl group means that it is likely to remain intact within the organism, prolonging the toxic effects of the parent molecule.

Comparative Analysis with Related Trifluoromethylated Anilines

When comparing this compound to other trifluoromethylated anilines, the interplay between the halogenation pattern and the -CF3 group becomes evident. For instance, trifluralin, a dinitroaniline herbicide with a trifluoromethyl group, demonstrates significant biological activity. wikipedia.org The toxicity of trifluoromethylated anilines is often linked to their ability to disrupt cellular processes.

The table below presents a comparative overview of related trifluoromethylated anilines, highlighting key structural differences that influence their biological activity.

| Compound Name | Structure | Key Structural Features | Known Biological Effects |

| This compound | Chemical structure of this compound | Three chlorine atoms (ortho, meta, ortho), one trifluoromethyl group (para) | Inferred high toxicity due to multiple electron-withdrawing groups and specific halogenation pattern. |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Chemical structure of 2,6-Dichloro-4-(trifluoromethyl)aniline | Two ortho-chlorine atoms, one para-trifluoromethyl group | Used as an intermediate in the synthesis of pesticides. google.com |

| 4-(Trifluoromethyl)aniline (B29031) | Chemical structure of 4-(Trifluoromethyl)aniline | One para-trifluoromethyl group | A basic building block for various biologically active molecules. |

| Trifluralin | Chemical structure of Trifluralin | Dinitroaniline with a trifluoromethyl group | A widely used pre-emergent herbicide. wikipedia.org |

Due to a lack of available toxicological data for the specific chemical compound "this compound," it is not possible to provide a detailed and scientifically accurate article on its ecotoxicological impact and potential for long-term adverse environmental effects as requested.

Extensive searches for research findings, including specific toxicity data for aquatic organisms (such as LC50 or EC50 values) and studies on its environmental persistence and bioaccumulation, did not yield any results for this particular compound. While information exists for structurally related chemicals, such as other chlorinated and fluorinated anilines, providing that information would not adhere to the strict focus on "this compound."

Therefore, to maintain scientific accuracy and adhere to the provided instructions, the requested article cannot be generated at this time. Further toxicological research on "this compound" would be required to populate the outlined sections with the necessary data.

常见问题

Q. What are the common synthetic routes for preparing 2,3,6-Trichloro-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are documented:

- Photoradical Halogenation : Starting with para-trimethylchlorobenzene, sequential chlorination under UV light yields 2,6-dichloro intermediates, followed by trifluoromethylation. Reaction temperatures (20–50°C) and solvent polarity (e.g., CCl₄) critically impact regioselectivity and yield .

- N-Chlorosuccinimide (NCS) Chlorination : 2-Chloro-3-(trifluoromethyl)aniline is chlorinated using NCS in acetic acid at 80°C. Excess NCS and reaction time (12–24 hrs) influence substitution patterns and purity .

Optimization Tip : Monitor reaction progress via TLC or GC-MS to minimize byproducts like polychlorinated derivatives.

Q. How do electronic effects of chloro and trifluoromethyl substituents influence the basicity of this compound compared to other arylamines?

- Methodological Answer : The strong electron-withdrawing effects of -Cl and -CF₃ groups reduce basicity by destabilizing the protonated amine. Comparative studies using pKa measurements (e.g., UV-Vis titration in aqueous ethanol) show:

- Basicity Order : p-Methoxyaniline > aniline > p-chloroaniline > this compound.

- Resonance/Inductive Effects : -CF₃ exerts greater inductive withdrawal than -Cl, further lowering basicity. Computational DFT studies (e.g., NBO analysis) quantify these effects .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting) and confirms -NH₂ presence.

- GC-MS/HPLC : Detects trace impurities (e.g., di-/tri-chlorinated byproducts) with retention time comparisons to standards .

- Elemental Analysis : Validates %C, %H, %N, and halogen content.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound using photoradical halogenation versus traditional chlorination?

- Methodological Answer : Discrepancies arise from:

- Side Reactions : Photoradical methods may overchlorinate, while NCS chlorination risks incomplete substitution.

- Scalability : Batch vs. flow reactors affect heat dissipation and light penetration in photoradical setups .

Resolution Strategy : - Use DoE (Design of Experiments) to optimize solvent ratios (e.g., CCl₄:DCM) and light intensity.

- Compare isolated yields vs. crude purity via HPLC to identify bottlenecks.

Q. What advanced spectroscopic and computational methods elucidate the electronic structure and reactivity of this compound in catalytic applications?

- Methodological Answer :

- FT-IR/Raman Spectroscopy : Maps vibrational modes of -NH₂ and C-Cl bonds, revealing electronic interactions with metal catalysts (e.g., Pd in Ullmann couplings) .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, -CF₃ lowers LUMO energy, enhancing electrophilicity in cross-coupling reactions .

Q. How does the steric and electronic profile of this compound influence its utility in polymer-supported catalysis?

- Methodological Answer :

- Steric Effects : The 2,3,6-Cl arrangement creates a sterically hindered amine, reducing coordination flexibility in Pd/PANI catalysts. Compare catalytic efficiency (TOF) with less-hindered analogs (e.g., 4-CF₃-aniline) .

- Electronic Tuning : Introduce electron-donating groups (e.g., -OMe) in copolymer matrices to modulate catalyst activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。